1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride
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Overview
Description
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is a chemical compound with a unique structure featuring two pyridin-1-ium groups linked by a carbonylbis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride typically involves the reaction of pyridine derivatives with carbonyl-containing reagents under controlled conditions. One common method includes the use of pyridine and phosgene (carbonyl chloride) in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chloride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The pyridin-1-ium groups can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the pyridin-1-ium groups under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Carbonylbis(oxy)]dipyrrolidine: Similar structure but with pyrrolidine groups instead of pyridin-1-ium.
1,1’-[Carbonylbis(oxy)]di(2(1H)-pyridinone): Contains pyridinone groups instead of pyridin-1-ium
Uniqueness
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of pyridin-1-ium groups allows for unique interactions with biological molecules and makes it a valuable tool in various research applications .
Properties
CAS No. |
113369-12-3 |
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Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
dipyridin-1-ium-1-yl carbonate;dichloride |
InChI |
InChI=1S/C11H10N2O3.2ClH/c14-11(15-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;;/h1-10H;2*1H/q+2;;/p-2 |
InChI Key |
ZAPKCDQRCGBKGO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)OC(=O)O[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
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